molecular formula C7H13NO B1205887 Hexyl isocyanate CAS No. 2525-62-4

Hexyl isocyanate

Cat. No. B1205887
CAS RN: 2525-62-4
M. Wt: 127.18 g/mol
InChI Key: ANJPRQPHZGHVQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hexyl isocyanate can be achieved through the reaction of bis(trichloromethyl)carbonate with n-hexyl amine in toluene. After the removal of toluene by air distillation in the presence of calcium hydride, hexyl isocyanate is obtained through reduced pressure distillation. This method results in hexyl isocyanate with a purity of 99.0% in yields of 72.5% (Zheng Jun, 2012).

Molecular Structure Analysis

Hexyl isocyanate consists of a hexyl group attached to an isocyanate group. The molecular structure analysis is essential for understanding its reactivity and properties. Isocyanate-based macromonomers, including hexyl isocyanate, have been synthesized and used to create brush block copolymers, showcasing the versatility of hexyl isocyanate in polymer chemistry (G. Miyake et al., 2012).

Chemical Reactions and Properties

Hexyl isocyanate participates in various chemical reactions, including polymerization. Anionic polymerization using different reactive oxyanionic initiators has been explored, providing insight into its reactivity and the conditions necessary for controlled polymerization (J. Min et al., 2011). Additionally, the synthesis of chiral poly(n-hexyl isocyanate) using a chiral initiator and terminator by living anionic polymerization indicates the influence of chirality on the polymer's properties (P. Shah et al., 2012).

Physical Properties Analysis

The physical properties of hexyl isocyanate, such as boiling point, melting point, and solubility, are crucial for its application in various fields. While specific physical property data for hexyl isocyanate from recent studies are not directly mentioned in the available literature, the understanding of these properties is essential for handling, storage, and application in synthesis and industrial processes.

Chemical Properties Analysis

Hexyl isocyanate's chemical properties, including reactivity with various substrates, polymerization behavior, and interactions with other chemical compounds, are central to its utility in synthesizing polymers and other materials. The study on the anionic polymerization of n-hexyl isocyanate using various initiators sheds light on its reactivity and the potential for creating polymers with predictable molecular weights and narrow molecular weight distributions (J. Min et al., 2011).

Scientific Research Applications

1. Hypersensitivity and Immunological Reactions

Hexyl isocyanate has been studied for its potential to induce respiratory hypersensitivity. In a study using guinea pigs, hexyl isocyanate-ovalbumin aerosol induced pulmonary hypersensitivity, revealing the possibility of hypersensitivity reactions in workers exposed to hexamethylene diisocyanate (HDI) vapors (Karol, Hauth, & Alarie, 1979).

2. Anionic Polymerization and Material Applications

Hexyl isocyanate has been used in the synthesis of new isocyanates bearing carbamate groups, demonstrating its utility in the anionic polymerization process. These polymers, containing hexyl isocyanate, have applications in creating materials with specific structural properties, like optically active helical poly(alkyl isocyanate)s (Maeda et al., 1997).

3. Pharmaceutical Synthesis

Hexyl isocyanate has been utilized in the synthesis of anti-cancer medicine. A study outlined the preparation of Carmofur, an anti-cancer drug, using hexyl isocyanate, resulting in a shortened reaction time and high yield (Huang Chang-yong, 2009).

4. Catalyst Effects in Chemical Reactions

Research on the reaction of hexyl isocyanate with water has provided insights into the catalytic activities of various compounds, contributing to a better understanding of reactions involving isocyanates in industrial processes (Ni, Nash, Worden, & Soucek, 2002).

5. Living Polymerizations

Hexyl isocyanate has been a subject of study in living polymerizations, where it was polymerized without the formation of cyclic trimer, using organotitanium(IV) compounds. This research provides a foundation for the development of polymers with controlled structures (Patten & Novak, 1996).

6. Vapor-Liquid Equilibrium Studies

Studies on the vapor-liquid equilibrium of isocyanates, including hexyl isocyanate, offer valuable data for various industrial applications. This research is particularly useful for understanding the phase behavior of isocyanates in different conditions (Emelianova & Gor, 2021).

7. Development of Advanced Materials

Research on hexyl isocyanate includes its use in developing sizing agents for carbon fiber composite materials. This application highlights its role in enhancing material properties for specific industrial uses (Thomas et al., 1992).

Safety And Hazards

Hexyl isocyanate is classified as a flammable liquid (Category 3), and it can cause acute toxicity if swallowed, in contact with skin, or if inhaled . It may also cause an allergic skin reaction and respiratory sensitization . It’s recommended to avoid breathing its vapors, mist, or gas, and to use personal protective equipment when handling it .

properties

IUPAC Name

1-isocyanatohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-3-4-5-6-8-7-9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJPRQPHZGHVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26746-07-6
Record name Hexane, 1-isocyanato-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26746-07-6
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DSSTOX Substance ID

DTXSID8062492
Record name Hexane, 1-isocyanato-
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Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexyl isocyanate

CAS RN

2525-62-4
Record name Hexyl isocyanate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hexyl isocyanate
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Record name Hexane, 1-isocyanato-
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Record name Hexane, 1-isocyanato-
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Record name 1-hexyl isocyanate
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Record name HEXYL ISOCYANATE
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Synthesis routes and methods I

Procedure details

Proceeding in a manner similar to that described above in part A of Example 18, and using 4.5 g. of sodium, 38.4 g. of n-hexylguanidine sulfate, and 25.4 g. of n-hexyl isocyanate, there was obtained 11.1 g. of 1-n-hexylamidino-3-n-hexylurea having the structural formula ##STR62## as a white crystalline solid which melted at 75°-78° C. The solubility of this base in water at 25° C. was less than 0.25 percent. In 95 percent ethyl alcohol at 25° C. it was soluble to the extent of 5 percent (w/v); a precipitate formed when the 5 percent alcoholic solution was diluted with four volumes of water.
Quantity
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n-hexylguanidine sulfate
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Synthesis routes and methods II

Procedure details

Proceeding in a manner similar to that described above in part A of Example 18, and using 3.44 g. of sodium, 30.9 g. of n-heptylguanidine sulfate, and 19.1 g. of n-hexylisocyanate, there was obtained 26.2 g. of 1-n-heptylamidino-3-n-hexylurea having the structural formula ##STR63## as a white crystalline solid which melted at 68°-72° C. The solubility of this base in a dilute acidic solution (prepared by mixing 0.36 ml. of N/2 hydrochloric acid and 9.64 ml. of water) at 25° C. was less than 0.25 percent. In 95 percent ethyl alcohol at 25° C. it was soluble to the extent of 5 percent (w/v); a precipitate formed when the 5 percent alcoholic solution was diluted with four volumes of water.
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Synthesis routes and methods III

Procedure details

1-Bromohexane, 3.3 g (0.02 mole), was added to a stirred solution of 6.2 g (0.03 mole) of tris(dimethylamino)sulfonium cyanate in 12 ml of acetonitrile at 25°. The course of the reaction was followed by glc analysis. One-half of the 1-bromohexane had reacted after 6 min., and the reaction was virtually complete after 2 hours. Ether, 20 ml, was added to the reaction mixture to precipitate dissolved salts, and the reaction mixture was filtered. Distillation of the filtrate gave 2.16 g (85%) of 1-hexyl isocyanate as a colorless liquid, b.p. 50°-51° (10 mm).
Quantity
0 (± 1) mol
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tris(dimethylamino)sulfonium cyanate
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6.2 g
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12 mL
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Yield
85%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexyl isocyanate
Reactant of Route 2
Reactant of Route 2
Hexyl isocyanate
Reactant of Route 3
Reactant of Route 3
Hexyl isocyanate
Reactant of Route 4
Reactant of Route 4
Hexyl isocyanate
Reactant of Route 5
Reactant of Route 5
Hexyl isocyanate
Reactant of Route 6
Reactant of Route 6
Hexyl isocyanate

Citations

For This Compound
2,290
Citations
H Murakami, T Norisuye, H Fujita - Macromolecules, 1980 - ACS Publications
Narrow-distribution fractions of poly (hexyl isocyanate)(PHIC) ranging in weight-average molecular weight Mw from 7 X 104 to 7 X 106 were studied by light scattering, viscosity, and …
Number of citations: 239 pubs.acs.org
YD Shin, SY Kim, JH Ahn, JS Lee - Macromolecules, 2001 - ACS Publications
… Despite this difficulty, Novak and co-workers synthesized poly(n-hexyl isocyanate) using … In this study, poly(n-hexyl isocyanate) (PHIC) was synthesized via anionic polymerization as …
Number of citations: 93 pubs.acs.org
T Satoh, R Ihara, D Kawato, N Nishikawa… - …, 2012 - ACS Publications
Well-defined clickable poly(n-hexyl isocyanate) (PHIC) with an azido or alkyne end group as rod-like building block has been prepared by the living coordination polymerization using …
Number of citations: 25 pubs.acs.org
IK Yang, AD Shine - Journal of Rheology, 1992 - pubs.aip.org
The shear flow behavior of a unidomain nematic solution of poly(n‐hexyl isocyanate) (PHIC) subjected to an electric field was studied experimentally in a parallel plate rotational …
Number of citations: 180 pubs.aip.org
DN Rubingh, H Yu - Macromolecules, 1976 - ACS Publications
The equilibrium characterization of poly (n-hexyl isocyanate) fractions in n-hexane at· 25 C was per-formed in order to test the two-parameter description of stiff chains vis-a-vis the …
Number of citations: 102 pubs.acs.org
JT Chen, EL Thomas, CK Ober, SS Hwang - Macromolecules, 1995 - ACS Publications
… After drying, the styrene and hexyl isocyanate monomer … At this point, hexyl isocyanate monomer … Formation of the hexyl isocyanate block was allowed to proceed at —78 C for 2 h at …
Number of citations: 283 pubs.acs.org
J Min, PN Shah, JH Ahn, JS Lee - Macromolecules, 2011 - ACS Publications
… -hexyl isocyanate) … hexyl isocyanate was not controlled using Na-PO and Na-MPE. However, Na-BH as an initiator is favorable for the living anionic polymerization of n-hexyl isocyanate …
Number of citations: 26 pubs.acs.org
MN Berger, BM Tidswell - Journal of Polymer Science: Polymer …, 1973 - Wiley Online Library
Poly‐n‐hexyl isocyanate, prepared according to the method of Shashoua, was fractionated by a coacervation technique. Light scattering and osmometric measurements show that the …
Number of citations: 89 onlinelibrary.wiley.com
JH Ahn, YD Shin, GY Nath, SY Park… - Journal of the …, 2005 - ACS Publications
… We recently succeeded in ensuring the living character of n-hexyl isocyanate (HIC) polymerization with sodium naphthalenide (Na−Naph) as the initiator using additives, such as 15-…
Number of citations: 76 pubs.acs.org
H Gu, Y Nakamura, T Sato, A Teramoto… - …, 1995 - ACS Publications
The extraordinarily large optical rotations [a] of polytCR)-2-deuterio-n-hexyl isocyanate) were investigated with a particular emphasis on the chain length dependence of [a]. Data for [a] …
Number of citations: 84 pubs.acs.org

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